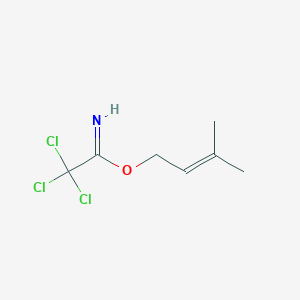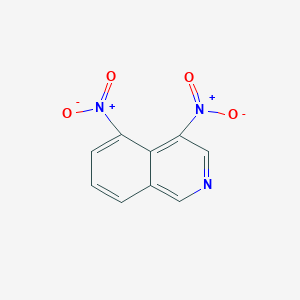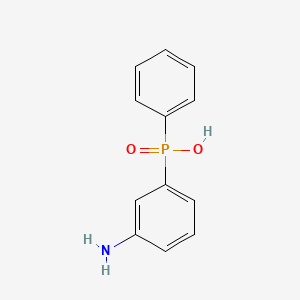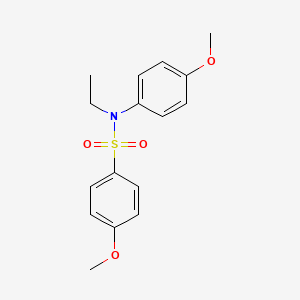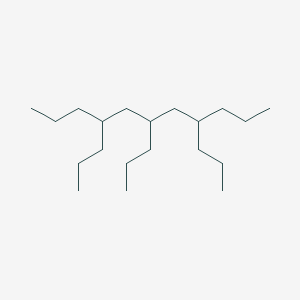
4,6,8-Tripropylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,8-Tripropylundecane is a branched alkane with the molecular formula C20H42. It is a hydrocarbon compound characterized by its three propyl groups attached to the 4th, 6th, and 8th carbon atoms of an undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Tripropylundecane typically involves the alkylation of undecane with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:
Undecane+3Propyl HalideBasethis compound+3Halide Ion
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4,6,8-Tripropylundecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting any functional groups to their corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
4,6,8-Tripropylundecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a hydrophobic drug carrier in pharmaceutical formulations.
Industry: Utilized as a lubricant additive and in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,6,8-Tripropylundecane involves its interaction with hydrophobic environments due to its non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic pockets within proteins, where it can modulate the activity of membrane-bound enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6,8-Trimethylundecane
- 4,6,8-Tributylundecane
- 4,6,8-Trioctylundecane
Comparison
4,6,8-Tripropylundecane is unique due to its specific branching pattern and the size of its alkyl groups. Compared to 4,6,8-Trimethylundecane, it has larger propyl groups, which can lead to different physical properties such as boiling point and solubility. Compared to 4,6,8-Tributylundecane and 4,6,8-Trioctylundecane, it has smaller alkyl groups, which can affect its reactivity and interactions with other molecules.
Propiedades
Número CAS |
98007-33-1 |
|---|---|
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
4,6,8-tripropylundecane |
InChI |
InChI=1S/C20H42/c1-6-11-18(12-7-2)16-20(15-10-5)17-19(13-8-3)14-9-4/h18-20H,6-17H2,1-5H3 |
Clave InChI |
YGRZKQVTLNICST-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)CC(CCC)CC(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


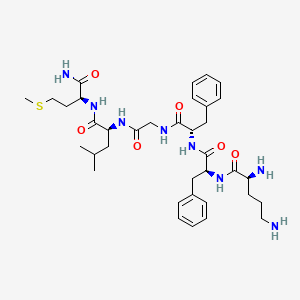
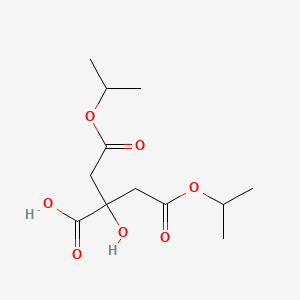
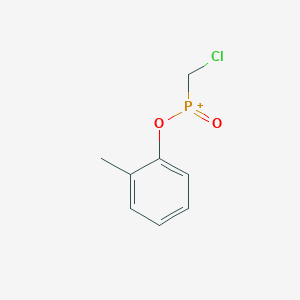
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
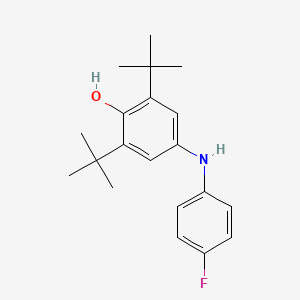
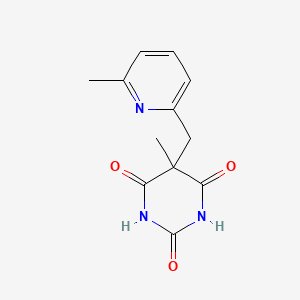
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
